1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1934574-81-8 . It has a molecular weight of 168.12 . This compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid . The InChI code is 1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.12 .Scientific Research Applications
- MK-5046 Intermediate : 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid serves as an intermediate in the synthesis of MK-5046, a potent and selective melanin-concentrating hormone receptor 3 (MCHR3) agonist. MK-5046 has potential applications in treating obesity .
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
The compound has several hazard statements including H226, H302, H315, H318, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRGPSCFHXBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
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